![molecular formula C8H2Cl2F3N B1353800 2,3-Dichloro-6-(trifluoromethyl)benzonitrile CAS No. 186517-39-5](/img/structure/B1353800.png)
2,3-Dichloro-6-(trifluoromethyl)benzonitrile
Overview
Description
2,3-Dichloro-6-(trifluoromethyl)benzonitrile, also known as DCTN, is a yellow solid that is primarily used as a herbicide. It has a molecular weight of 240.01 .
Molecular Structure Analysis
The IUPAC name of 2,3-Dichloro-6-(trifluoromethyl)benzonitrile is 2,3-dichloro-6-(trifluoromethyl)benzonitrile. Its InChI code is 1S/C8H2Cl2F3N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H and the InChI key is SVRLNDUHOQEVFN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,3-Dichloro-6-(trifluoromethyl)benzonitrile is a solid crystal at ambient temperature .Scientific Research Applications
Environmental and Health Impact Studies
Research on halogen-containing organophosphorus chemicals, such as Tris(1,3-dichloro-2-propyl)phosphate (TDCPP), reveals their widespread use in consumer products and their release into the environment. TDCPP and its metabolites have been detected in human samples, raising concerns about potential health effects. Studies suggest TDCPP can induce a range of toxicities, including developmental, reproductive, and endocrine-disrupting effects, highlighting the need for further investigation into the health risks of such chemicals (Wang et al., 2020).
Advancements in Fluorinated Compounds
The development of new compounds to replace Per- and polyfluoroalkyl substances (PFASs) due to their environmental persistence and toxicity is crucial. Research on alternative PFAS compounds, including those containing trifluoromethyl groups, shows they still exhibit significant environmental and health risks, necessitating additional toxicological studies to assess their safety (Wang et al., 2019).
Synthesis and Applications of Benzothiazoles and Benzonitriles
Benzothiazoles and benzonitriles, including those substituted with trifluoromethyl groups, play a significant role in organic synthesis, offering potential in creating new materials and pharmaceuticals. These compounds, through various synthetic routes, can lead to products with enhanced properties or biological activity, demonstrating the versatility and importance of halogenated and fluorinated organic compounds in modern chemistry (Easton et al., 1994).
Environmental Remediation and Pollution Degradation
The study of microorganisms capable of degrading nitrile compounds, including benzonitriles, highlights the potential for bioremediation in treating toxic industrial pollutants. Certain bacteria, such as those from the Rhodococcus genus, can utilize nitrile compounds as carbon and nitrogen sources, transforming them into less harmful products. This research underscores the potential for microbial processes in environmental cleanup efforts (Sulistinah & Riffiani, 2018).
properties
IUPAC Name |
2,3-dichloro-6-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRLNDUHOQEVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501258235 | |
Record name | 2,3-Dichloro-6-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501258235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-(trifluoromethyl)benzonitrile | |
CAS RN |
186517-39-5 | |
Record name | 2,3-Dichloro-6-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186517-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloro-6-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501258235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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